molecular formula C12H13N5O3 B12884708 Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate CAS No. 62808-10-0

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate

Cat. No.: B12884708
CAS No.: 62808-10-0
M. Wt: 275.26 g/mol
InChI Key: UFYYRMKWLCOBCJ-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with 5-amino-1-benzoyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .

Biological Activity

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that enhances its reactivity and interaction with various biological targets. The following sections will delve into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H13N5O3C_{12}H_{13}N_{5}O_{3} and a molecular weight of approximately 275.26 g/mol. The presence of the amino group at the 5-position of the triazole ring is significant for its biological interactions. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₃N₅O₃
Molecular Weight275.26 g/mol
CAS Number62808-10-0
LogP1.06090
PSA (Polar Surface Area)116.35 Ų

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound can inhibit the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range, suggesting potent antimicrobial activity compared to standard antibiotics.

Study 2: Anticancer Mechanisms

A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity. The findings were quantified using flow cytometry and Western blot analyses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1H-1,2,4-triazole Methyl group at position 5Simpler structure; less functional diversity
4-Amino-5-benzoyl-1H-1,2,4-triazole Benzoyl group at position 4Lacks carbamate functionality; different reactivity
Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole Chlorophenyl substitutionEnhanced lipophilicity; potential for different interactions

This compound stands out due to its unique combination of functional groups that enhance both its biological activity and synthetic versatility compared to other similar compounds.

Properties

CAS No.

62808-10-0

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate

InChI

InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19)

InChI Key

UFYYRMKWLCOBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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